molecular formula C15H22N4O2S2 B6774965 N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide

N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide

Cat. No.: B6774965
M. Wt: 354.5 g/mol
InChI Key: DSZPRWUZYINNRO-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperidine ring, and a thiophene sulfonamide moiety

Properties

IUPAC Name

N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-11-6-8-22-15(11)23(20,21)17-13-5-4-7-19(10-13)14-9-12(2)16-18(14)3/h6,8-9,13,17H,4-5,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZPRWUZYINNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)NC2CCCN(C2)C3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.

    Thiophene Sulfonamide Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules. It can be used in studies to understand enzyme mechanisms or receptor-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperidine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfoxide: Oxidized form of the sulfonamide.

    N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfone: Further oxidized form of the sulfonamide.

Uniqueness

N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-3-methylthiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and piperidine rings, along with the thiophene sulfonamide, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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